Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-

Catalog No.
S3335830
CAS No.
138999-33-4
M.F
C5H9NO3S
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-

CAS Number

138999-33-4

Product Name

Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-

IUPAC Name

2-cyanopropan-2-yl methanesulfonate

Molecular Formula

C5H9NO3S

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C5H9NO3S/c1-5(2,4-6)9-10(3,7)8/h1-3H3

InChI Key

BVGDEQPXPVCVQT-UHFFFAOYSA-N

SMILES

CC(C)(C#N)OS(=O)(=O)C

Canonical SMILES

CC(C)(C#N)OS(=O)(=O)C

Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-, also known by its chemical formula C5_5H9_9NO3_3S, is a polar compound characterized by a complex structure that includes a three-carbon propane backbone, a methyl group, a nitrile group, and a methylsulfonyl group. This arrangement imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of research and application.

  • Nucleophilic Substitution: The nitrile group (C≡N) can be attacked by nucleophiles, resulting in the formation of new carbon-nitrogen bonds.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of functional groups and the formation of smaller molecules .

Common Reagents and Conditions

For nucleophilic substitution reactions, typical reagents include amines or thiols, often performed in polar solvents such as dimethyl sulfoxide or acetonitrile. Hydrolysis reactions typically utilize strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

The products from nucleophilic substitution are derivatives with new carbon-nitrogen bonds. Hydrolysis can yield smaller molecules such as carboxylic acids or amides, depending on the reaction conditions employed.

Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- exhibits potential biological activity that makes it useful in biochemical studies. Its unique structure allows for modifications of biomolecules, which can be pivotal in drug development and therapeutic applications. The compound's reactivity may facilitate interactions with biological macromolecules, although specific biological assays and mechanisms of action require further exploration.

Synthetic Routes and Reaction Conditions

One common synthesis method involves reacting 2-methyl-2-propanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically conducted at low temperatures to enhance yield and minimize side reactions.

Industrial Production Methods

In industrial settings, production methods are optimized for efficiency. Techniques such as continuous flow reactors and automated systems are employed to enhance production rates while maintaining product consistency.

Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- finds applications across various scientific fields:

  • Organic Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biochemistry: Useful in modifying biomolecules for research purposes.
  • Material Science: Employed in developing new materials with tailored properties.

Research into the interaction of propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- with other compounds is crucial for understanding its potential applications. Studies often focus on its reactivity with nucleophiles and electrophiles to elucidate its role in organic synthesis and biological systems. Further investigations into its interactions could reveal novel pathways for drug design and material development .

Several compounds share structural similarities with propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethylpropanenitrileC5_5H9_9NLacks the methylsulfonyl group; simpler structure.
2-Methyl-2-(methylthio)propanenitrileC5_5H9_9NOSContains a methylthio group instead of methylsulfonyl.
2-Methyl-2-(hydroxymethyl)propanenitrileC6_6H11_11NOHydroxymethyl group adds different reactivity.

Uniqueness

Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- stands out due to its combination of electron-withdrawing (methylsulfonyl) and electron-donating (methyl) groups. This unique arrangement influences its polarity and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry and biological applications.

Wikipedia

Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-

Dates

Last modified: 08-19-2023

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